

Terconazole as a Cytochrome P450 and P-glycoprotein Inhibitor

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Compound of Interest

Compound Name: Terconazole-d4

Cat. No.: B15142694

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Azole antifungals are well-documented inhibitors of cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs. This inhibitory action is the primary cause of drug-drug interactions (DDIs) associated with this class of compounds. The triazole moiety in their structure binds to the heme iron of the CYP enzyme, leading to reversible, competitive inhibition.

Terconazole, like other azoles, is known to interact with these metabolic pathways. While specific in vitro IC₅₀ values for Terconazole against individual CYP isoforms are not extensively detailed in publicly available literature, the class trend points towards significant inhibition of CYP3A4, the most abundant and important drug-metabolizing enzyme in humans. Itraconazole and ketoconazole, for instance, are potent inhibitors of CYP3A4.^{[1][2]} Itraconazole, its metabolites, and other azoles like voriconazole have demonstrated potent inhibition of CYP3A4, CYP2C9, and CYP2C19.^{[3][4][5]}

In addition to CYP enzymes, Terconazole has been shown to be an inhibitor of P-glycoprotein (P-gp), an important efflux transporter. P-gp plays a crucial role in drug absorption and distribution by pumping xenobiotics out of cells. Inhibition of P-gp can lead to increased intracellular concentrations of co-administered drugs that are P-gp substrates, potentially enhancing their efficacy or toxicity.^[1] Terconazole's P-gp inhibitory activity has been demonstrated to be substrate-specific.

Data Presentation: Inhibitory Activity of Terconazole and Related Azole Antifungals

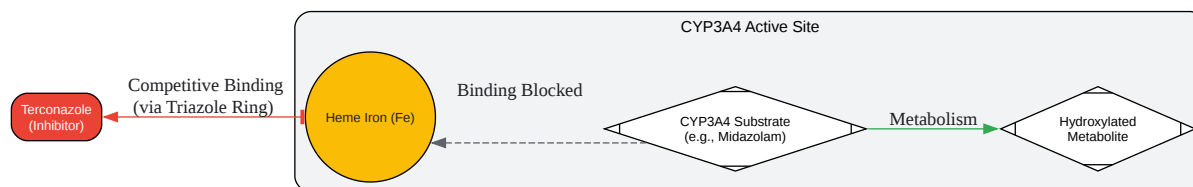
The following table summarizes the available in vitro inhibition data for Terconazole and other commonly studied azole antifungals. This data is critical for predicting the potential for drug-drug interactions.

Compound	Enzyme/Transporter	System	Substrate	Value Type	Value	Reference
Itraconazole	P-glycoprotein (P-gp)	NIH-3T3-G185 cells	Daunorubicin	IC50	~2 μ M	[1]
Ketoconazole	P-glycoprotein (P-gp)	NIH-3T3-G185 cells	Daunorubicin	IC50	~6 μ M	[1]
Itraconazole	CYP3A4	Human Liver Microsomes	Midazolam	Ki (unbound)	1.3 nM	
Itraconazole Metabolites	CYP3A4	Human Liver Microsomes	Midazolam	IC50 (unbound)	0.4 - 7.0 nM	
Miconazole	CYP2C9	Human Liver Microsomes	Tolbutamide	IC50	2.0 μ M	[3]
Voriconazole	CYP2C9	Human Liver Microsomes	-	Ki	2.79 μ M	[5]
Voriconazole	CYP2C19	Human Liver Microsomes	-	Ki	5.1 μ M	[5]
Voriconazole	CYP3A	Human Liver Microsomes	-	Ki	0.66 μ M (competitive)	[5]

Itraconazole Isomer D	CYP3A4	Human Liver Microsomes	Testosterone	Ki	0.022 μ M
Itraconazole Isomers	CYP2C19	Human Liver Microsomes	-	IC50	30 - 53 μ M

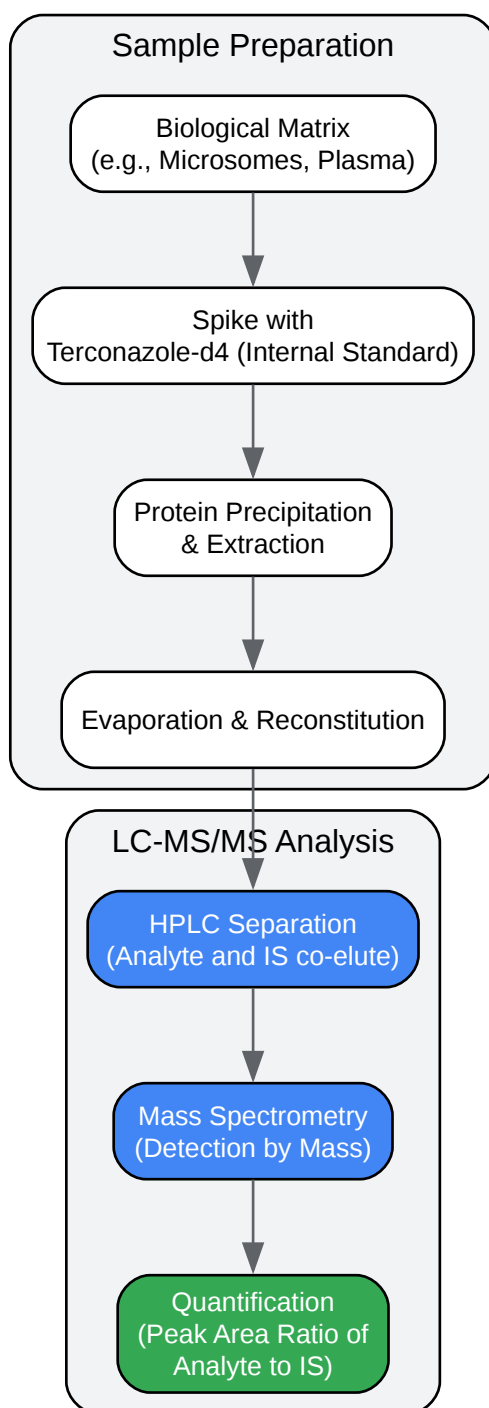
Note: Specific IC50/Ki values for Terconazole inhibition of individual cytochrome P450 enzymes were not available in the reviewed search results. The data for other azole antifungals are provided for context regarding the inhibitory potential of this drug class.

Mandatory Visualizations



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Caption: Mechanism of competitive inhibition of CYP3A4 by Terconazole.



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Caption: LC-MS/MS workflow using **Terconazole-d4** as an internal standard.

Experimental Protocols

Protocol 1: CYP3A4 Inhibition Assay (IC₅₀ Determination)

This protocol describes a method to determine the concentration of Terconazole that inhibits 50% of CYP3A4 activity (in vitro IC₅₀) using human liver microsomes.

1. Materials and Reagents:

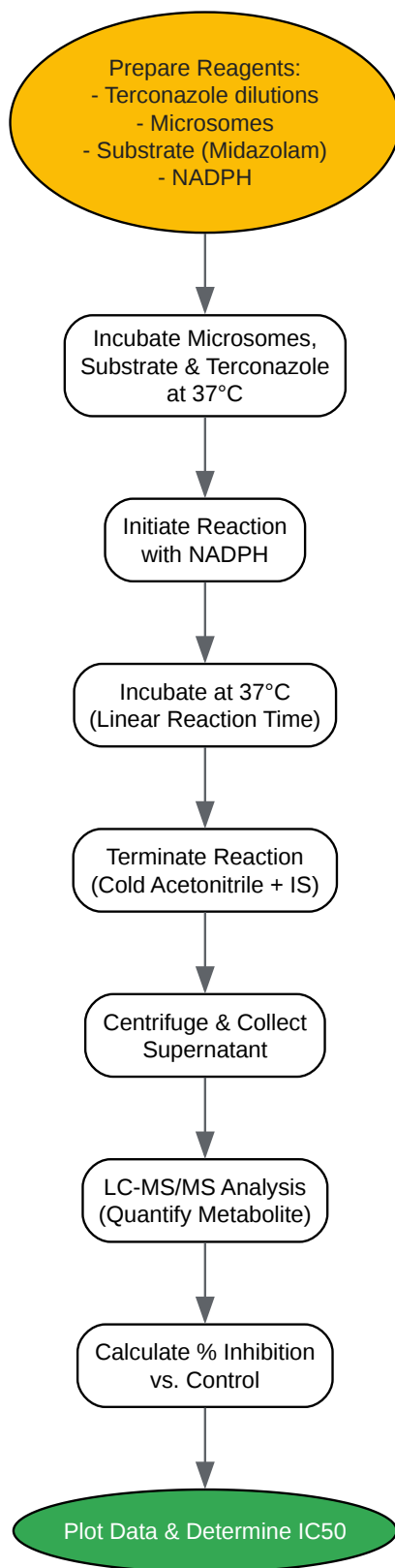
- Terconazole (inhibitor)
- Midazolam (CYP3A4 probe substrate)
- **Terconazole-d4** (internal standard for potential analysis of Terconazole stability, if required)
- Midazolam-d4 (internal standard for quantification of 1'-hydroxymidazolam)
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADPH-A, NADPH-B)
- Phosphate buffer (pH 7.4)
- Acetonitrile with 0.1% formic acid (stopping solution)
- 96-well plates, incubator, centrifuge

2. Methodology:

- Prepare Reagent Solutions:
 - Prepare a stock solution of Terconazole in a suitable organic solvent (e.g., DMSO, methanol) and create a series of dilutions to cover the expected IC₅₀ range.
 - Prepare a stock solution of Midazolam in phosphate buffer.
 - Prepare internal standard solutions (Midazolam-d4) in methanol.
- Incubation Procedure:

- In a 96-well plate, add phosphate buffer.
- Add the various concentrations of Terconazole solution to the appropriate wells. Include a vehicle control (no inhibitor).
- Add Human Liver Microsomes to all wells to a final protein concentration of 0.2-0.5 mg/mL.
- Add the CYP3A4 probe substrate, Midazolam, to all wells (at a concentration close to its K_m for CYP3A4).
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
- Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by adding cold acetonitrile containing the internal standard (Midazolam-d4).
- Sample Analysis:
 - Centrifuge the plate to pellet the precipitated proteins.
 - Transfer the supernatant to a new plate for LC-MS/MS analysis.
 - Quantify the formation of the metabolite (1'-hydroxymidazolam) relative to the internal standard (Midazolam-d4).
- Data Analysis:
 - Calculate the percent inhibition of CYP3A4 activity for each Terconazole concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the Terconazole concentration.

- Determine the IC₅₀ value using a non-linear regression analysis (four-parameter logistic equation).



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Caption: Workflow for a CYP inhibition (IC₅₀) assay.

Protocol 2: Metabolic Stability Assay

This protocol outlines a method to assess the rate at which a test compound is metabolized by liver microsomes, using **Terconazole-d4** as an internal standard for quantification.

1. Materials and Reagents:

- Test Compound
- **Terconazole-d4** (internal standard)
- Human Liver Microsomes (HLMs)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- Acetonitrile (stopping solution)
- 96-well plates, incubator, centrifuge

2. Methodology:

- Prepare Reagent Solutions:
 - Prepare a stock solution of the test compound in a suitable solvent.
 - Prepare the internal standard solution (**Terconazole-d4**) in acetonitrile.
- Incubation Procedure:
 - Prepare a master mix of phosphate buffer and Human Liver Microsomes (e.g., 0.5 mg/mL final protein concentration).
 - Add the test compound to the master mix at a final concentration (e.g., 1 μ M).

- Pre-incubate the mixture at 37°C for 5-10 minutes.
- Initiate the reactions by adding the NADPH regenerating system.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a separate well containing cold acetonitrile with **Terconazole-d4** to stop the reaction.
- Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
- Sample Analysis:
 - Once all time points are collected, centrifuge the plate.
 - Transfer the supernatant for LC-MS/MS analysis.
 - Quantify the remaining percentage of the parent test compound at each time point by comparing its peak area to that of the internal standard, **Terconazole-d4**.
- Data Analysis:
 - Plot the natural logarithm of the percentage of the test compound remaining versus time.
 - Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
 - Calculate the in vitro half-life ($t_{1/2}$) using the formula: $t_{1/2} = 0.693 / k$.
 - Calculate the intrinsic clearance (CL_{int}) using the appropriate formula based on the experimental conditions.

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